(R)-1-octadecyl-3-trityl-glycerol (R)-1-octadecyl-3-trityl-glycerol
Brand Name: Vulcanchem
CAS No.: 38169-74-3
VCID: VC14117299
InChI: InChI=1S/C40H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3/t39-/m1/s1
SMILES:
Molecular Formula: C40H58O3
Molecular Weight: 586.9 g/mol

(R)-1-octadecyl-3-trityl-glycerol

CAS No.: 38169-74-3

Cat. No.: VC14117299

Molecular Formula: C40H58O3

Molecular Weight: 586.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-octadecyl-3-trityl-glycerol - 38169-74-3

Specification

CAS No. 38169-74-3
Molecular Formula C40H58O3
Molecular Weight 586.9 g/mol
IUPAC Name (2R)-1-octadecoxy-3-trityloxypropan-2-ol
Standard InChI InChI=1S/C40H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3/t39-/m1/s1
Standard InChI Key WPDRLJPASQLFJY-LDLOPFEMSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Canonical SMILES CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-1-Octadecyl-3-trityl-glycerol belongs to the class of ether lipids, distinguished by ether linkages rather than ester bonds in their glycerol backbone. The octadecyl group (C18H37\text{C}_{18}\text{H}_{37}) at the sn-1 position provides hydrophobicity, while the trityl group at the sn-3 position introduces steric bulk and aromatic character. This configuration enhances stability against enzymatic degradation compared to ester-linked lipids .

The stereochemistry at the sn-2 position (R-configuration) influences molecular interactions with biological membranes. X-ray crystallography of analogous compounds reveals that the trityl group adopts a conformation that partially shields the glycerol backbone, reducing water accessibility .

Synthesis and Manufacturing

The synthesis of (R)-1-octadecyl-3-trityl-glycerol typically proceeds through a multi-step process:

  • Etherification: 1-O-Octadecyl-sn-glycerol is reacted with trityl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step achieves selective protection of the sn-3 hydroxyl group .

  • Purification: Column chromatography isolates the desired stereoisomer, with yields averaging 65–75% in optimized conditions.

  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with 1H^1\text{H}-NMR showing distinct signals for the trityl aromatic protons (δ 7.2–7.4 ppm) and the octadecyl methylene groups (δ 1.2–1.4 ppm) .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue
Melting Point82–85°C (decomposes)
Solubility in Water<0.1 mg/mL at 25°C
LogP (Octanol-Water)8.9 ± 0.3
Storage Stability-20°C under inert atmosphere

The compound’s low aqueous solubility necessitates formulation with lipid carriers or organic solvents for biological assays. Differential scanning calorimetry reveals a phase transition temperature (TmT_m) of 41°C, indicating semi-crystalline behavior below this threshold .

Pharmacological Profile

CompoundWA1 (μM)B.1.1.7 (μM)B.1.617.2 (μM)
V2043 (Octadecyl-Bn)0.1360.1460.085
9g (3-F-4-MeO-Bn)0.0770.0600.178
9k (3-CN-Bn)0.0340.0240.024

These analogues inhibit viral replication by disrupting membrane fusion, with selectivity indices (SI = CC50_{50}/EC50_{50}) exceeding 1,000 in optimized derivatives .

Cytotoxicity Profile

Cytotoxicity assays in Vero E6 cells demonstrate moderate tolerability:

  • CC50_{50} (50% cytotoxic concentration): 58.3–98.7 μM

  • No genotoxicity observed in Ames tests at ≤10 μM

Comparative Analysis with Structural Analogues

Ether lipid modifications significantly alter pharmacological properties:

Table 2: Impact of Substituents on Bioactivity

R1_1R2_2EC50_{50} (μM)SI
Octadecyl(R)-Bn0.136428
Oleyl3-F-4-MeO-Bn0.070839
Hexadecyl(R)-Bn0.095934

Elongating the alkyl chain (e.g., octadecyl vs. hexadecyl) improves membrane integration but reduces aqueous dispersion. Introducing electron-withdrawing groups (e.g., -CN) enhances antiviral potency by 4-fold compared to unsubstituted analogues .

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